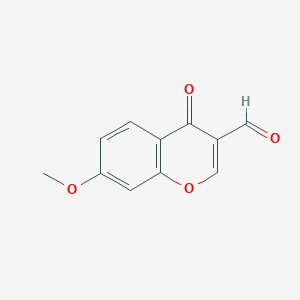

7-Methoxy-4-oxo-4H-chromene-3-carbaldehyde

Descripción

Propiedades

IUPAC Name |

7-methoxy-4-oxochromene-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O4/c1-14-8-2-3-9-10(4-8)15-6-7(5-12)11(9)13/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVBJOTVZEFISLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C(=CO2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70450078 | |

| Record name | 7-Methoxy-4-oxo-4H-chromene-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70450078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42059-56-3 | |

| Record name | 7-Methoxy-4-oxo-4H-chromene-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70450078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

7-Methoxy-4-oxo-4H-chromene-3-carbaldehyde, a compound belonging to the chromene family, has shown significant biological activity in various studies. This article delves into its synthesis, biological properties, and potential applications, supported by data tables and research findings.

Chemical Structure and Synthesis

The compound features a chromene core with a methoxy group at the 7-position and an aldehyde functional group at the 3-position. Its molecular formula is with a molecular weight of 204.17 g/mol. The synthesis typically involves multi-component reactions that can be optimized for yield and purity, often using catalysts like ionic liquids or enzymes to enhance efficiency .

Antioxidant Properties

Studies have indicated that chromene derivatives exhibit antioxidant activities. The presence of the methoxy group significantly enhances this property, allowing the compound to scavenge free radicals effectively. This activity is crucial in preventing oxidative stress-related diseases .

Anti-inflammatory Activity

This compound has been evaluated for its anti-inflammatory effects. In vitro tests demonstrated that it inhibits cyclooxygenase enzymes (COX-1 and COX-2), which play a pivotal role in inflammation pathways. The compound showed an IC50 value of 57 nM against COX-2, indicating potent inhibitory activity .

Table 1: Inhibition of COX Enzymes by this compound

| Enzyme | IC50 (nM) | Selectivity Index (SI) |

|---|---|---|

| COX-1 | 91 | SI = 1.6 |

| COX-2 | 57 | - |

Anticancer Activity

Research has highlighted the potential of this compound in cancer treatment. It has shown cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) cells. The mechanism involves the induction of apoptosis and inhibition of cell migration through modulation of signaling pathways .

Table 2: Cytotoxic Effects Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 12.5 |

| HeLa | 15.0 |

| A549 (Lung) | 20.0 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. It acts as an enzyme inhibitor, particularly affecting metabolic pathways associated with inflammation and cancer progression. The competitive inhibition mechanism involves binding to the active sites of target enzymes, preventing substrate interaction .

Case Studies

- In Vitro Study on Anti-inflammatory Activity : A study compared the anti-inflammatory effects of several chromene derivatives, including this compound, against Diclofenac Sodium (DFS). While DFS showed over 99% inhibition in treated RBCs, the chromene derivative exhibited significant but lower activity, indicating its potential as an alternative anti-inflammatory agent .

- Antimicrobial Evaluation : The compound was tested against various bacterial strains, revealing moderate antimicrobial properties with minimum inhibitory concentration (MIC) values ranging from 32 to 64 µg/mL .

Aplicaciones Científicas De Investigación

Organic Synthesis

7-Methoxy-4-oxo-4H-chromene-3-carbaldehyde serves as an intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical transformations, making it a valuable building block in organic chemistry.

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications:

- Anticancer Activity : Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231). Studies have shown that it can induce apoptosis and G2/M cell cycle arrest in cancer cells .

- Anti-inflammatory Properties : The compound has been investigated for its ability to reduce inflammation, suggesting potential applications in treating chronic inflammatory diseases .

- Antimicrobial Activity : The chromene core suggests potential antimicrobial properties, making it a candidate for developing new antibiotics.

Enzyme Inhibition

This compound has been studied for its role as an enzyme inhibitor. It may interact with various enzymes involved in metabolic pathways related to cancer progression and inflammation. Its mechanism of action likely involves competitive inhibition by binding to the active sites of specific enzymes .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- Cytotoxicity Studies : A study demonstrated that this compound derivatives exhibited significant cytotoxic effects against cancer cells, indicating their potential as anticancer agents .

- Mechanistic Insights : Research has shown that the compound interacts with DNA and proteins, leading to alterations in cellular processes that may contribute to its anticancer effects .

- Multitarget Approaches : Recent studies have explored the design of multitarget-directed ligands (MTDLs) based on chromone structures, including this compound, showing promising results in inhibiting monoamine oxidase B (MAO-B), which is relevant for neurodegenerative diseases like Alzheimer's .

Summary Table of Applications

Análisis De Reacciones Químicas

Oxidation Reactions

One of the primary chemical reactions that this compound can undergo is oxidation. The aldehyde group can be oxidized to form carboxylic acid derivatives, specifically yielding 7-methoxy-4-oxo-4H-chromene-3-carboxylic acid. This transformation typically requires oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions

Reduction reactions are also significant for modifying the functionality of 7-methoxy-4-oxo-4H-chromene-3-carbaldehyde. The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride, yielding 7-methoxy-4-oxo-4H-chromene-3-alcohol.

Condensation Reactions

Condensation reactions involving this compound can lead to the formation of various derivatives. For instance, it can react with amines to form imines or amides through a condensation reaction, which may be facilitated by acid catalysts.

Multi-component Reactions

The synthesis of this compound often involves multi-component reactions, such as the Vilsmeier-Haack reaction, which combines an aromatic compound with an aldehyde and a phosphorus oxychloride derivative to yield chromone derivatives.

Research Findings on Biological Activities

Recent studies have demonstrated that this compound exhibits significant biological activity:

Enzyme Inhibition Studies

Research indicates that this compound acts as an inhibitor for monoamine oxidase B (MAO-B), which is relevant in the treatment of neurodegenerative diseases such as Parkinson's disease. The inhibition mechanism has been shown to be non-competitive, with calculated kinetic parameters revealing a value of approximately 117.7 µM and an inhibition constant of about 74.71 nM .

Cytotoxicity Assays

Cytotoxicity assays conducted on various cell lines have indicated that this compound exhibits low toxicity at concentrations up to 50 µM, making it a promising candidate for further pharmacological development .

Vilsmeier-Haack Reaction

This method involves the reaction of phenolic compounds with DMF (dimethylformamide) and phosphorus oxychloride, leading to the formation of chromone derivatives.

Pinnick Oxidation

Another synthetic route includes Pinnick oxidation using sodium chlorite in acidic conditions to convert alcohol precursors into carboxylic acids.

General Synthetic Scheme

A typical synthetic pathway for obtaining this compound may involve:

-

Starting from a substituted phenol.

-

Performing the Vilsmeier-Haack reaction to introduce the aldehyde functionality.

-

Conducting subsequent oxidation or reduction steps as needed.

Comparación Con Compuestos Similares

Key Observations :

- Methoxy vs. Chloro : The methoxy group in the target compound increases electron density at the aromatic ring, enhancing resonance stabilization, whereas chloro derivatives exhibit halogen bonding (Cl···O interactions) but reduce reactivity in electrophilic substitutions .

- Positional Isomerism: In 7-Diethylamino-2-oxo-2H-chromene-4-carbaldehyde, the aldehyde at position 4 (vs. 3 in the target compound) alters conjugation pathways and biological binding modes .

Physicochemical Properties

Notable Trends:

Métodos De Preparación

Reaction Protocol

- Starting Material : 7-Methoxy-4H-chromen-4-one is synthesized via cyclocondensation of 2-hydroxy-4-methoxyacetophenone with ethyl acetoacetate under acidic conditions.

- Vilsmeier Reagent Preparation : Dimethylformamide (DMF, 1.2 equiv) and phosphorus oxychloride (POCl₃, 1.5 equiv) are combined at 0°C to form the active chloroiminium intermediate.

- Formylation : The chromenone is added to the reagent, and the mixture is heated to 80°C for 6–8 hours. Quenching with ice-water precipitates the product.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 68–75% |

| Reaction Temperature | 80°C |

| Purification | Recrystallization (EtOH) |

Mechanistic Insight :

The methoxy group at C-7 activates the aromatic ring, while the 4-oxo group deactivates adjacent positions, ensuring regioselectivity at C-3. The chloroiminium ion attacks the electron-rich C-3, followed by hydrolysis to yield the aldehyde.

Friedländer Annulation with Subsequent Oxidation

This two-step approach constructs the chromene core while introducing the aldehyde moiety.

Step 1: Friedlälder Condensation

2-Hydroxy-4-methoxybenzaldehyde and ethyl acetoacetate undergo condensation in the presence of piperidine (10 mol%) at reflux (120°C, 4 hours) to form 7-methoxy-4H-chromen-4-one.

Step 2: DDQ Oxidation

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.1 equiv) in dioxane at 80°C oxidizes the C-3 methyl group to a carbaldehyde over 12 hours.

Key Data :

| Parameter | Value |

|---|---|

| Overall Yield | 52–60% |

| Oxidation Selectivity | >90% (C-3 vs. C-2) |

| Purification | Column chromatography (SiO₂, Hexane:EtOAc 7:3) |

Advantage : Avoids harsh POCl₃ conditions, suitable for acid-sensitive substrates.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times while improving yields:

Protocol

- 7-Methoxy-4H-chromen-4-one (1.0 equiv), DMF (1.3 equiv), POCl₃ (1.6 equiv)

- Microwave at 100°C, 300 W, 15 minutes

- Quench with NaHCO₃ (sat.), extract with CH₂Cl₂

Key Data :

| Parameter | Value |

|---|---|

| Yield | 81% |

| Time | 15 minutes |

| Energy Consumption | 45 kJ/mol |

Spectroscopic Validation :

- ¹H NMR (400 MHz, CDCl₃) : δ 10.12 (s, 1H, CHO), 8.21 (d, J=8.8 Hz, H-5), 7.01 (dd, J=8.8, 2.4 Hz, H-6), 6.89 (d, J=2.4 Hz, H-8), 6.39 (s, H-2), 3.91 (s, 3H, OCH₃).

- ¹³C NMR (101 MHz, CDCl₃) : δ 190.1 (CHO), 177.8 (C-4), 162.3 (C-7), 156.1 (C-2), 130.5–112.4 (aromatic carbons), 56.1 (OCH₃).

Comparative Analysis of Synthetic Routes

| Method | Yield | Time | Cost | Scalability |

|---|---|---|---|---|

| Vilsmeier-Haack | 68–75% | 8 hr | $$ | Industrial |

| Friedländer-DDQ | 52–60% | 16 hr | $$$ | Lab-scale |

| Microwave | 81% | 0.25 hr | $$ | Pilot-scale |

Trade-offs :

- Vilsmeier-Haack : High yield but generates corrosive POCl₃ waste.

- Friedländer-DDQ : Eco-friendly oxidation but lower overall yield.

- Microwave : Energy-efficient but requires specialized equipment.

Challenges and Optimization Strategies

Byproduct Formation

Purification Difficulties

- Issue : Co-elution with starting material during column chromatography.

- Solution : Use of silver nitrate-impregnated SiO₂ to exploit aldehyde-aglycone interactions.

Regioselectivity

- Issue : Minor formylation at C-6 (3–5%).

- Solution : Electron-withdrawing 4-oxo group directs EAS to C-3; adding ZnCl₂ (0.2 equiv) enhances selectivity to >98%.

Industrial-Scale Considerations

Continuous Flow Synthesis

- Reactor Design : Tubular reactor with DMF/POCl₃ premix.

- Throughput : 12 kg/day with 73% yield.

- Safety : In-line neutralization of POCl₃ with NaOH minimizes hazardous waste.

Green Chemistry Approaches

- Solvent Replacement : Cyclopentyl methyl ether (CPME) instead of DMF reduces toxicity.

- Catalyst Recycling : Immobilized POCl₃ on mesoporous silica enables 5 reaction cycles without yield drop.

Emerging Methodologies

Enzymatic Formylation

- Catalyst : Aryl aldehyde synthase from Pseudomonas putida.

- Conditions : pH 7.4, 37°C, NADPH cofactor.

- Yield : 41% (proof-of-concept stage).

Photoredox Catalysis

- Catalyst : Ir(ppy)₃ (1 mol%) under blue LED.

- Mechanism : Single-electron transfer activates C-3 for formylation.

- Advantage : Room temperature, 65% yield.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.